Tanshindiol C

Description

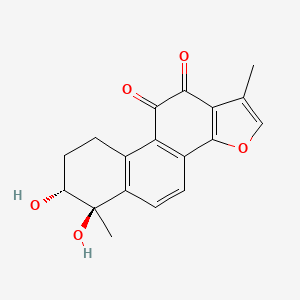

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914287 | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-71-9, 96839-30-4 | |

| Record name | Tanshindiol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Przewaquinone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Tanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol C, a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of this compound's action.

Quantitative Biological Data

The inhibitory and cytotoxic effects of this compound have been quantified in several studies. The following table summarizes the key IC50 values, a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[1]

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| EZH2 Histone Methyltransferase | In vitro enzymatic assay | 0.55 | [2][3] |

| Pfeiffer (Diffuse Large B-cell Lymphoma) | Cell growth inhibition | 1.5 | [2] |

| SNU-4235 (Hepatocellular Carcinoma) | Cell growth inhibition | 20 | [4] |

Anticancer Activity and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily targeting epigenetic regulation and inducing programmed cell death.

Inhibition of EZH2 Histone Methyltransferase

A primary mechanism of action for this compound is the potent inhibition of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers.

-

Mechanism: this compound acts as a competitive inhibitor for the substrate S-adenosylmethionine (SAM), the methyl group donor for EZH2's methyltransferase activity. By blocking SAM binding, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression of tumor suppressor genes.

-

Downstream Effects: Inhibition of EZH2 by this compound leads to a significant decrease in global H3K27me3 levels within cancer cells. This epigenetic modification can lead to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.

Figure 1. Competitive inhibition of EZH2 by this compound.

Induction of Apoptosis and Cell Cycle Arrest in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.

-

Mitochondrial-Mediated Apoptosis: The pro-apoptotic activity of this compound is associated with the modulation of the Bcl-2 family of proteins. It enhances the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

-

Cell Cycle Arrest: this compound has been observed to arrest HCC cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.

-

Anti-Angiogenic Effects: The compound also exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.

-

Modulation of microRNAs: this compound enhances the expression of tumor-suppressive microRNAs, including miR-21, miR-222, and miR-31, in HCC cells.

Figure 2. Induction of apoptosis in HCC cells by this compound.

Experimental Protocols

The following section outlines the key experimental methodologies used to characterize the biological activity of this compound.

In Vitro EZH2 Histone Methyltransferase Assay

-

Objective: To determine the direct inhibitory effect of this compound on EZH2 enzymatic activity.

-

Methodology:

-

A catalytically active EZH2 protein complex is used.

-

The assay is performed in the presence of the histone H3 substrate and the methyl donor, S-adenosylmethionine (SAM), which is often radiolabeled (e.g., [3H]-SAM) for detection.

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for histone methylation.

-

The amount of methylated histone is quantified, typically by scintillation counting or filter-based methods, to determine the level of EZH2 activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., SNU-4235) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated) cells, and IC50 values are determined.

-

Apoptosis Analysis (DAPI and Annexin V/PI Staining)

-

Objective: To detect and quantify apoptosis induced by this compound.

-

Methodology:

-

DAPI Staining:

-

Cells treated with this compound are fixed.

-

The cells are stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

Apoptotic cells are identified by condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treated cells are harvested and washed.

-

The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cells are treated with this compound for a specific duration.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

-

Western Blot Analysis

-

Objective: To measure the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Methodology:

-

Protein lysates are prepared from this compound-treated and control cells.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, H3K27me3).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified to determine relative protein expression levels.

-

Figure 3. General experimental workflow for assessing this compound activity.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, with well-defined mechanisms of action involving epigenetic modulation and the induction of apoptosis. Its ability to potently inhibit EZH2 makes it a promising candidate for the development of therapies targeting cancers with EZH2 dysregulation. Furthermore, its efficacy in hepatocellular carcinoma models highlights its potential in treating solid tumors.

Future research should focus on:

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Investigation of its efficacy in a broader range of cancer types.

-

Exploration of potential synergistic effects when used in combination with other anticancer agents.

The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tanshindiol C from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a rich history of use for various ailments, particularly cardiovascular conditions.[1][2][3] The therapeutic potential of this plant is attributed to a diverse array of bioactive compounds, broadly categorized into hydrophilic phenolic acids and lipophilic diterpenoid tanshinones.[1][4] Among the numerous tanshinones isolated, Tanshindiol C represents a molecule of significant interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Salvia miltiorrhiza, detailing the experimental protocols from extraction to purification and structural elucidation. Furthermore, this guide presents quantitative data in a structured format and visualizes the experimental workflow and a putative signaling pathway based on the known biological activities of related tanshinones.

Introduction to Salvia miltiorrhiza and its Bioactive Constituents

Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family, is primarily valued for its dried roots, which contain over 100 different compounds. The main bioactive constituents are classified into two major groups:

-

Hydrophilic Compounds: These are primarily phenolic acids, including salvianolic acids (such as salvianolic acid A and B), rosmarinic acid, and lithospermic acid.

-

Lipophilic Compounds: This group is dominated by diterpenoid quinones known as tanshinones. To date, more than 40 tanshinones have been isolated and identified from S. miltiorrhiza.

The tanshinones, including prominent examples like tanshinone I, tanshinone IIA, and cryptotanshinone, are recognized for a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, anti-cancer, and cardiovascular protective effects. This compound is a member of this extensive family of compounds.

Discovery and Isolation of this compound

The discovery of new tanshinones, including this compound, from Salvia miltiorrhiza is an ongoing endeavor in natural product chemistry. The general workflow for the isolation of these compounds involves a multi-step process beginning with the extraction from the plant material, followed by chromatographic separation and purification, and culminating in structural elucidation.

General Experimental Workflow for Isolation

The isolation of this compound and other tanshinones from S. miltiorrhiza typically follows the logical progression outlined in the diagram below.

Detailed Experimental Protocols

The following protocols are synthesized from various methodologies reported for the isolation of tanshinones from Salvia miltiorrhiza.

2.2.1. Plant Material and Extraction

-

Plant Material: The dried roots of Salvia miltiorrhiza are collected, authenticated, and pulverized into a fine powder.

-

Extraction: The powdered root material is subjected to extraction with an organic solvent. Common solvents for extracting lipophilic tanshinones include ethanol, methanol, or a mixture of ethanol and n-hexane.

-

Protocol Example (Ethanol Extraction):

-

Macerate 1 kg of powdered S. miltiorrhiza root with 10 L of 95% ethanol at room temperature for 24 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude extract.

-

-

2.2.2. Purification

The crude extract, a complex mixture of compounds, requires further purification to isolate individual tanshinones. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography: The crude extract is first subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution with a solvent system such as n-hexane-ethyl acetate is commonly employed to separate the extract into fractions of varying polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with tanshinones are further purified using HSCCC. This technique is particularly effective for separating structurally similar compounds.

-

Protocol Example (HSCCC):

-

Two-phase solvent system: A common solvent system for separating tanshinones is n-hexane-ethanol-water. The specific ratio may be optimized, for example, 10:5.5:4.5 (v/v/v) or 10:7:3 (v/v/v).

-

Operation: The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system). The sample, dissolved in a small volume of the two-phase system, is then injected. The mobile phase (the lower phase) is pumped through the column at a specific flow rate.

-

Fraction Collection: The eluent is monitored by UV detection, and fractions are collected based on the resulting chromatogram.

-

-

2.2.3. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity of atoms within the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.

Quantitative Data

The yield and purity of isolated tanshinones can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes representative quantitative data for the isolation of various tanshinones from S. miltiorrhiza.

| Compound | Extraction Method | Purification Method | Purity (%) | Reference |

| Dihydrotanshinone I | Ethanol-n-hexane | HSCCC | 88.1 | |

| Cryptotanshinone | Ethanol-n-hexane | HSCCC | 98.8 | |

| Tanshinone I | Ethanol-n-hexane | HSCCC | 93.5 | |

| Tanshinone IIA | Ethanol-n-hexane | HSCCC | 96.8 | |

| Tanshinone IIA | Adsorptive Macroporous Resins | - | 10.55 (in extract) | |

| Cryptotanshinone | Adsorptive Macroporous Resins | - | 5.78 (in extract) |

Putative Signaling Pathway of Tanshinones

While the specific signaling pathway of this compound is still under investigation, the biological activities of other well-studied tanshinones provide insights into their potential mechanisms of action. Many tanshinones have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. For instance, tanshinol has been demonstrated to suppress the PI3K/AKT signaling pathway, modulate the Nrf2/HO-1 antioxidative pathway, and inhibit the NF-κB signaling pathway.

The following diagram illustrates a putative signaling pathway for tanshinone-mediated cellular effects based on existing literature.

Conclusion

The discovery and isolation of this compound from Salvia miltiorrhiza is a testament to the ongoing importance of natural product research in drug discovery. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a framework for the isolation of this and other bioactive tanshinones. The quantitative data and the putative signaling pathways presented herein offer valuable information for researchers and drug development professionals seeking to explore the therapeutic potential of these fascinating molecules. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological promise.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

Tanshindiol C: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. This document provides an in-depth technical overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant potential as a therapeutic agent, particularly in the fields of oncology and cardiovascular disease. Its mechanism of action, primarily as an inhibitor of the histone methyltransferase EZH2 and an activator of the Nrf2 signaling pathway, will be detailed.

Chemical Structure and Properties

This compound belongs to the tanshinone class of compounds, characterized by a furan-containing diterpene quinone structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione | [1] |

| Molecular Formula | C₁₈H₁₆O₅ | |

| Molecular Weight | 312.3 g/mol | |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Predicted Water Solubility | 0.17 g/L | |

| Predicted logP | 2.11 | |

| Predicted pKa (Strongest Acidic) | 13.11 | |

| Predicted pKa (Strongest Basic) | -3.0 |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and a protective agent against atherosclerosis. Its mechanisms of action are centered around the modulation of key cellular signaling pathways.

EZH2 Inhibition and Anti-Cancer Effects

This compound is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.

This compound acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM), thereby blocking the methyltransferase activity of EZH2. This inhibition leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | Value | Source |

| EZH2 (Histone Methyltransferase) | IC₅₀ | 0.55 µM | |

| EZH2 (Wild-type and A667G mutant) | Kᵢ | 176 nM |

Table 3: Growth Inhibitory (GI₅₀) Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Source |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | |

| U-2932 | Lymphoma | 9.5 | |

| Daudi | Lymphoma | 10.6 | |

| PC3 | Prostate Cancer | 4.0 | |

| T98G | Glioblastoma | 6.0 | |

| U87MG | Glioblastoma | 5.7 | |

| A549 | Lung Cancer | 4.2 | |

| SNU-4235 | Hepatocellular Carcinoma | 20 |

Nrf2/Sirt1 Pathway Activation and Cardioprotective Effects

This compound has also been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) signaling pathways. This pathway plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Peroxiredoxin 1 (Prdx1).

The upregulation of Prdx1 by this compound leads to an increase in the expression of the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and prevents the formation of macrophage foam cells, a key event in the development of atherosclerosis.

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the GI₅₀ value using a suitable software.

In Vitro EZH2 Histone Methyltransferase Assay

This protocol is designed to measure the inhibitory activity of this compound on the EZH2 enzyme.

Materials:

-

Recombinant human EZH2/EED/SUZ12 complex (PRC2)

-

Histone H3 (or a peptide substrate like H3K27me0)

-

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or S-Adenosyl-L-methionine (SAM) for non-radioactive assays

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation vials and fluid (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., AlphaLISA® beads)

-

Filter paper or plates (for radioactive assay)

-

Microplate reader or scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRC2 enzyme complex, and the histone H3 substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM (or SAM for non-radioactive assays).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction:

-

Radioactive Assay: Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.

-

Non-Radioactive Assay (e.g., AlphaLISA®): Add stop reagent followed by acceptor beads and donor beads according to the manufacturer's protocol.

-

-

Detection:

-

Radioactive Assay: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Non-Radioactive Assay: Read the signal on a microplate reader compatible with the detection technology.

-

-

Data Analysis: Calculate the percentage of EZH2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blotting for H3K27me3 Levels

This protocol is to assess the effect of this compound on the levels of histone H3 trimethylation at lysine 27 in cultured cells.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with desired concentrations of this compound for a specific duration (e.g., 72 hours). Harvest the cells and extract total protein or histones using appropriate buffers.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in histone methylation.

Signaling Pathways and Experimental Workflows

This compound Inhibition of EZH2 Signaling Pathway

Figure 1: Mechanism of EZH2 Inhibition by this compound.

This compound Activation of the Nrf2 Signaling Pathway

Figure 2: Activation of the Nrf2 Pathway by this compound.

Experimental Workflow for Evaluating the Anti-Cancer Effects of this compound

Figure 3: Workflow for Anti-Cancer Evaluation of this compound.

Conclusion

This compound is a promising natural product with well-defined mechanisms of action against critical targets in cancer and cardiovascular disease. Its ability to potently inhibit EZH2 and activate the Nrf2 pathway underscores its potential for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of this compelling molecule. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical translation.

References

A Technical Guide to the In Vitro Effects of Tanshindiol C on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro activities of Tanshindiol C, a bioactive diterpene isolated from Salvia miltiorrhiza. The focus is on its effects on various cancer cell lines, detailing its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and epigenetic modulation. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and development efforts.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant antiproliferative and cytotoxic effects against specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SNU-4235 | Hepatocellular Carcinoma | 20 µM | [1] |

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | Inhibition Type | IC50 Value | Reference |

| EZH2 | Histone Methyltransferase | 0.55 µM | [2][3] |

In addition to direct cytotoxicity, this compound exhibited growth inhibition of several cancer cells, including the Pfeiffer diffuse large B-cell lymphoma cell line, which harbors an EZH2 activating mutation.[2][3]

Mechanisms of Action

The anticancer effects of this compound are attributed to multiple mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and epigenetic modifications.

Induction of Apoptosis

In hepatocellular carcinoma SNU-4235 cells, this compound triggers mitochondrial-mediated apoptosis. This process is characterized by the modulation of key regulatory proteins in the Bcl-2 family. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.

Cell Cycle Arrest

This compound has been shown to impede cancer cell proliferation by arresting the cell cycle. In SNU-4235 hepatocellular carcinoma cells, treatment with this compound resulted in an arrest at the G2/M phase of the cell cycle. This prevents cells from entering mitosis, thereby halting their division and proliferation.

Epigenetic Regulation via EZH2 Inhibition

A key mechanism for this compound is its potent inhibition of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound inhibits the methyltransferase activity of EZH2 with an IC50 of 0.55 µM. The proposed mechanism is competitive inhibition with the substrate S-adenosylmethionine (SAM). This inhibition leads to a significant decrease in the tri-methylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. By reducing H3K27me3 levels, this compound can reactivate the expression of tumor suppressor genes that were silenced by EZH2, thereby inhibiting cancer cell growth.

Modulation of MicroRNAs

In hepatocellular carcinoma cells, this compound treatment was found to enhance the expression of several tumor-suppressive microRNAs, specifically miR-21, miR-222, and miR-31. These non-coding RNAs can regulate multiple target genes involved in cancer progression, further contributing to the compound's anticancer effects.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., SNU-4235) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tanshindiol C as a Potent EZH2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] Tanshindiol C, a natural product derived from Salvia miltiorrhiza, has emerged as a potent inhibitor of EZH2.[1] This technical guide provides an in-depth overview of this compound's mechanism of action as an EZH2 inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on EZH2 through a competitive binding mechanism with the cofactor S-adenosylmethionine (SAM). By occupying the SAM binding pocket of the EZH2 enzyme, this compound prevents the transfer of a methyl group from SAM to the histone H3 substrate. This leads to a reduction in the levels of H3K27me3, a hallmark of EZH2 activity, and subsequently, the de-repression of EZH2 target genes. Molecular docking and enzyme kinetics studies have substantiated this SAM-competitive inhibition model.

Signaling Pathway of EZH2 Inhibition by this compound

Caption: Mechanism of EZH2 inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against EZH2 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Target | IC50 (µM) | Cell Line | Notes | Reference |

| This compound | In vitro enzymatic assay | EZH2 | 0.55 | - | SAM-competitive inhibitor. | |

| This compound | Cell Proliferation Assay | - | 1.5 | Pfeiffer | A diffuse large B-cell lymphoma cell line with an EZH2 A677G activating mutation. | |

| This compound | Cell Proliferation Assay | - | 20 | SNU-4235 | Hepatocellular carcinoma cell line. | |

| Tanshindiol B | In vitro enzymatic assay | EZH2 | 0.52 | - | A structurally related compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an EZH2 inhibitor.

EZH2 In Vitro Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the methyltransferase activity of the EZH2 complex.

Workflow for EZH2 Enzymatic Assay

Caption: Workflow for a typical EZH2 in vitro enzymatic assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) in assay buffer.

-

Prepare a solution of biotinylated histone H3 (1-25) peptide substrate.

-

Prepare a solution of S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

-

Perform serial dilutions of this compound in DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add the PRC2 complex, histone H3 peptide, and this compound dilutions.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

-

Detection:

-

Stop the reaction by adding a stop reagent.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.

-

Wash the plate to remove unincorporated ³H-SAM.

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Pfeiffer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for H3K27me3

This technique is used to measure the levels of H3K27me3 in cells treated with this compound, providing a direct readout of EZH2 inhibition in a cellular context.

Methodology:

-

Cell Lysis and Histone Extraction:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and lyse them to extract total protein or perform histone extraction for a more specific analysis.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K27me3.

-

As a loading control, also probe for total Histone H3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.

-

Conclusion

This compound is a potent, SAM-competitive inhibitor of EZH2 that demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with EZH2 mutations. Its ability to reduce H3K27me3 levels in cells validates its mechanism of action and highlights its potential as a lead compound for the development of novel epigenetic cancer therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential EZH2 inhibitors.

References

A Technical Guide to Tanshindiol C and Its Role in Cell Cycle Arrest Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tanshindiol C, a diterpene isolated from Salvia miltiorrhiza, has emerged as a promising phytochemical with notable anti-cancer properties. This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its effects, with a specific focus on the induction of cell cycle arrest. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing its activity, and visualize the core signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Mechanism of Action: Induction of Cell Cycle Arrest

This compound has been shown to exert anti-cancer effects by inducing cell cycle arrest, a critical mechanism for controlling cell proliferation.[1] The primary mode of action identified is the arrest of cells in the G2/M phase of the cell cycle, which prevents them from entering mitosis and undergoing cell division.[1] This effect has been demonstrated in hepatocellular carcinoma cell lines.[1]

The transition from the G2 to the M phase is a tightly regulated process controlled by the Cyclin B1/CDK1 (Cdc2) complex.[2][3] The activation of this complex is essential for mitotic entry. While the precise molecular targets of this compound within this pathway are still under investigation, its ability to induce G2/M arrest suggests an interference with the activity of key regulatory proteins like Cdc25c or the Cyclin B1/CDK1 complex itself.

Furthermore, this compound has been identified as a potent inhibitor of the EZH2 histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers. By inhibiting EZH2, this compound can alter gene expression profiles, including those of genes that regulate the cell cycle, providing an additional, epigenetic mechanism for its anti-proliferative effects.

References

- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor cell cycle arrest induced by shear stress: Roles of integrins and Smad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crassolide Induces G2/M Cell Cycle Arrest, Apoptosis, and Autophagy in Human Lung Cancer Cells via ROS-Mediated ER Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of Tanshindiol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. Recent research has highlighted its potential as an anticancer agent, primarily through its activity as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. While the cytotoxic effects of this compound against various cancer cell lines are being actively investigated, a comprehensive understanding of its general toxicity and safety profile is crucial for its further development as a therapeutic agent. This technical guide synthesizes the available preliminary data on the toxicity of this compound, provides detailed experimental protocols for key assays, and visualizes its known mechanisms of action. It is important to note that the current body of research focuses predominantly on the in vitro cytotoxic effects of this compound in cancer models, and data on its systemic toxicity in preclinical animal models is limited.

Quantitative Toxicity Data

The available quantitative data for this compound primarily relates to its inhibitory concentrations in various in vitro assays. These findings are summarized in the tables below.

Table 1: In Vitro EZH2 Inhibition by this compound

| Parameter | Value (µM) | Cell Line/System | Reference |

| IC50 | 0.55 | In vitro enzymatic assay | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| Pfeiffer | Diffuse Large B-cell Lymphoma | IC50 | 1.5 | [1] |

| SNU-4235 | Hepatocellular Carcinoma | IC50 | 20 | [3] |

IC50 in this context refers to the concentration of this compound that inhibits the proliferation of 50% of the cancer cells.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's anticancer effects involves the inhibition of EZH2. In specific cancer types, such as hepatocellular carcinoma, this initial event triggers further downstream signaling cascades leading to apoptosis and cell cycle arrest.

Caption: EZH2 Inhibition Pathway of this compound.

In hepatocellular carcinoma cells, this compound has been shown to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest.

Caption: Effects of this compound in Hepatocellular Carcinoma.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory practices and the descriptions available in the referenced studies.

EZH2 Histone Methyltransferase (HMT) Assay (In Vitro Enzymatic)

-

Objective: To determine the IC50 value of this compound against EZH2 methyltransferase activity.

-

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12).

-

Biotinylated histone H3 (1-25) peptide substrate.

-

S-adenosylmethionine (SAM) as a methyl donor.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

AlphaLISA® detection reagents (Streptavidin-coated Donor beads and Anti-H3K27me3 Acceptor beads).

-

384-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRC2 enzyme complex, the histone H3 peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the AlphaLISA® Acceptor beads and detection buffer.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., Pfeiffer, SNU-4235).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and for a specific duration.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

Caption: General Workflow for an In Vitro Cytotoxicity Assay.

Future Directions and Recommended Toxicological Studies

The current data is insufficient for a comprehensive safety assessment of this compound. To advance its potential as a clinical candidate, the following toxicological studies are recommended:

-

Acute Oral Toxicity: To determine the median lethal dose (LD50) and identify signs of acute toxicity. This is typically performed in two rodent species following OECD Guideline 423 or 425.

-

Sub-acute and Sub-chronic Toxicity: To evaluate the effects of repeated dosing over a period of 14 to 90 days. These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Genotoxicity: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of tests includes the Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

-

Safety Pharmacology: To investigate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

In Vitro Cytotoxicity in Non-cancerous Cell Lines: To determine the selectivity of this compound, its cytotoxicity should be evaluated in a panel of normal, healthy human cell lines (e.g., fibroblasts, endothelial cells, hepatocytes).

Preliminary studies on this compound reveal promising anticancer activity, primarily through the inhibition of EZH2 and the induction of apoptosis and cell cycle arrest in cancer cells. The available quantitative data is limited to in vitro IC50 values, which highlight its potency against specific cancer cell lines. However, a significant gap exists in the understanding of its systemic toxicity and overall safety profile. The experimental protocols and future research directions outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate the toxicological properties of this compound, a critical step in its journey from a promising natural product to a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Tanshindiol C in Sirtuin 1 Activation: A Technical Overview for Drug Discovery

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the therapeutic potential of compounds derived from Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine. Among these, Tanshindiol C is emerging as a molecule of interest for its potential to activate Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the current understanding of this compound's interaction with SIRT1, drawing upon evidence from related tanshinone compounds.

Core Concepts: Sirtuin 1 and the Promise of Natural Activators

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, and DNA repair. Its activation is a promising strategy for combating age-related diseases such as metabolic disorders, neurodegeneration, and cardiovascular disease. Natural compounds, including various polyphenols and constituents of medicinal plants, have been identified as potent activators of SIRT1.

While direct evidence for this compound is still under investigation, studies on structurally similar tanshinones, such as Tanshinone IIA and Cryptotanshinone, provide a strong rationale for its potential as a SIRT1 activator. These compounds have been shown to upregulate SIRT1 expression and activate its downstream signaling pathways, offering a blueprint for the potential mechanisms of this compound.

Quantitative Data on SIRT1 Activation by Related Tanshinones

Quantitative data on the direct enzymatic activation of SIRT1 by this compound is not yet available in published literature. However, studies on related tanshinones demonstrate a consistent upregulation of SIRT1 expression and activity in various cellular models. The following table summarizes key findings for Tanshinone IIA and Cryptotanshinone, which may serve as a proxy for the anticipated effects of this compound.

| Compound | Cell/Animal Model | Concentration/Dose | Observed Effect on SIRT1 | Downstream Effects | Reference |

| Tanshinone IIA | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µg/mL | Increased SIRT1 protein expression | Attenuated H₂O₂-induced senescence, increased p-eNOS/eNOS ratio.[1] | [1] |

| Tanshinone IIA | APP/PS1 mice (Alzheimer's model) | Not specified | Increased SIRT1 expression | Ameliorated cognitive deficits, alleviated endoplasmic reticulum stress. | [2] |

| Tanshinone IIA | Cardiac microvascular endothelial cells (CMECs) | Not specified | SIRT1 activation | Attenuated ischemia-reperfusion injury, blocked mitochondrial apoptosis via PGC-1α. | |

| Tanshinone IIA | Sepsis-induced liver injury model (mice) | Not specified | Elevated SIRT1 expression | Inhibited inflammation via the Sestrin2/HO-1 pathway. | |

| Cryptotanshinone | Ethanol-induced liver injury model (mice) & HepG2/AML-12 cells | Not specified | Increased SIRT1 protein levels | Attenuated hepatic steatosis, oxidative stress, and inflammation via AMPK activation. |

Experimental Protocols

Detailed experimental protocols for assessing the direct activation of SIRT1 by this compound can be adapted from established methodologies used for other small molecule activators.

In Vitro SIRT1 Deacetylation Assay (Fluorometric)

This assay measures the direct effect of a compound on the enzymatic activity of recombinant SIRT1.

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD⁺ (SIRT1 cofactor)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure: a. Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorogenic SIRT1 substrate. b. Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate. c. Initiate the reaction by adding the recombinant SIRT1 enzyme to each well. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and develop the signal by adding the developer solution. f. Incubate for a further period (e.g., 15 minutes) at 37°C. g. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). h. Calculate the percentage of SIRT1 activation relative to the vehicle control.

Western Blot Analysis for SIRT1 Expression and Downstream Targets

This method is used to determine the effect of this compound on the protein levels of SIRT1 and the acetylation status of its downstream targets in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HUVECs, HepG2) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against SIRT1, acetylated-p53, acetylated-FOXO1, PGC-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Visualizations

The proposed mechanism of action for this compound involves the activation of SIRT1, which in turn deacetylates a range of downstream targets, leading to beneficial cellular effects.

Caption: Proposed signaling pathway of SIRT1 activation by this compound.

Caption: Experimental workflow for the in vitro SIRT1 deacetylation assay.

Future Directions and Conclusion

The exploration of this compound as a direct SIRT1 activator is a promising avenue for drug discovery. While current evidence is largely inferred from related tanshinone compounds, the consistent upregulation of the SIRT1 pathway by this class of molecules warrants further investigation. Future research should focus on:

-

Direct Enzymatic Assays: Quantifying the direct effect of this compound on recombinant SIRT1 activity to determine its EC50 and maximum activation.

-

Binding Studies: Elucidating the binding kinetics and allosteric mechanism of this compound with SIRT1.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of age-related diseases.

References

- 1. [Tanshinone IIA attenuates hydrogen peroxide-induced senescence of human umbilical vein endothelial cells through activating SIRT1/eNOS pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA ameliorates Aβ transendothelial transportation through SIRT1-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving Tanshindiol C for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Tanshindiol C for use in a variety of in vitro assays. The information is compiled to ensure reproducible and accurate experimental results.

Introduction

This compound is a bioactive compound isolated from the root of Salvia miltiorrhiza Bge. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable data in in vitro studies, such as cell-based assays and enzyme inhibition experiments.

Solubility and Stock Solution Preparation

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications.[1]

Table 1: Solubility and Storage of this compound

| Parameter | Recommendation | Source |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 10 mM - 50 mM | General Laboratory Practice |

| Storage of Stock Solution | -20°C or -80°C for long-term storage | General Laboratory Practice |

| Stability | Protect from light | General Laboratory Practice |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be serially diluted to the desired final concentrations for your experiments.

Materials:

-

This compound powder (Molecular Weight: 312.33 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.33 g/mol * (1000 mg / 1 g) = 3.1233 mg

-

-

-

Weighing this compound:

-

Carefully weigh out approximately 3.12 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Mixing:

-

Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture media to prepare working solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Determine the final desired concentrations of this compound for your experiment. For example, you might want to test concentrations ranging from 1 µM to 20 µM.[2]

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium.

-

Example for preparing a 100 µM intermediate solution:

-

Dilute the 10 mM stock solution 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

-

Example for preparing a 10 µM final working solution from the 100 µM intermediate:

-

Dilute the 100 µM intermediate solution 1:10 in culture medium (e.g., add 20 µL of 100 µM solution to 180 µL of medium).

-

-

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

-

Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Signaling Pathways and Experimental Workflow

This compound has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. One of its identified mechanisms of action is the inhibition of the EZH2 histone methyltransferase.

Below are diagrams illustrating the experimental workflow for preparing this compound and a simplified representation of its inhibitory action on the EZH2 pathway.

References

- 1. This compound | CAS:97465-71-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tanshindiol C in Histone Methylation Assays

For Researchers, Scientists, and Drug Development Professionals

Tanshindiol C, a natural compound, has emerged as a potent inhibitor of histone methylation, specifically targeting the EZH2 methyltransferase. These application notes provide a comprehensive overview of its use in histone methylation assays, including its mechanism of action, protocols for assessing its activity, and relevant quantitative data.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of histone H3 on lysine 27 (H3K27) by the enzyme EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key repressive mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a small molecule inhibitor of EZH2, demonstrating potential as a tool for research and as a lead compound for drug development.[1][2][3]

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site on EZH2.[1][2] SAM is the universal methyl group donor for all methyltransferase enzymes, including EZH2. By competing with SAM, this compound effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3, thereby reducing the levels of H3K27 trimethylation (H3K27me3). This inhibition of EZH2 activity leads to the reactivation of silenced tumor suppressor genes, resulting in anti-proliferative effects in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| In vitro Enzymatic Assay | EZH2 Methyltransferase | IC50 | 0.55 µM | |

| Cell Growth Inhibition | Pfeiffer (Diffuse Large B-cell Lymphoma) | IC50 | 1.5 µM | |

| Cell Growth Inhibition | SNU-4235 (Hepatocellular Carcinoma) | IC50 | 20 µM |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the EZH2 signaling pathway and the mechanism of inhibition by this compound.

Caption: EZH2-mediated histone methylation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on histone methylation.

In Vitro EZH2 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of this compound on EZH2 methyltransferase activity.

Workflow Diagram:

Caption: Workflow for an in vitro EZH2 enzymatic assay.

Materials:

-

Recombinant human EZH2 complex (containing EZH2, EED, and SUZ12)

-

Histone H3 peptide (e.g., residues 21-44)

-

S-adenosylmethionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Detection antibody specific for H3K27me3

-

Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)

-

Detection substrate (e.g., TMB, chemiluminescent or fluorescent substrate)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 0.1% trifluoroacetic acid).

-

To detect the product, coat a separate high-binding plate with an antibody against the histone H3 tail.

-